6-Bromo-4-chloro-7-methoxyquinoline-3-carbonitrile
Description
6-Bromo-4-chloro-7-methoxyquinoline-3-carbonitrile is a halogenated quinoline derivative characterized by a bromine atom at position 6, a chlorine atom at position 4, a methoxy group at position 7, and a nitrile group at position 3. Its molecular formula is C₁₁H₇BrClN₂O, with a molecular weight of approximately 314.55 g/mol (calculated based on structural analogs in , and 8). The compound’s structure combines electron-withdrawing (Br, Cl, CN) and electron-donating (methoxy) substituents, making it a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor synthesis .
Properties
Molecular Formula |
C11H6BrClN2O |
|---|---|
Molecular Weight |
297.53 g/mol |
IUPAC Name |
6-bromo-4-chloro-7-methoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6BrClN2O/c1-16-10-3-9-7(2-8(10)12)11(13)6(4-14)5-15-9/h2-3,5H,1H3 |
InChI Key |
WALOHWVLJCXYSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-7-methoxyquinoline-3-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with 6-Bromo-7-methoxy-4-quinolinol.
Nitrile Formation: The resulting intermediate is then subjected to a reaction with a suitable nitrile source, such as sodium cyanide (NaCN), to introduce the carbonitrile group at the 3-position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper safety measures to handle hazardous reagents like phosphorus oxychloride and sodium cyanide.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-7-methoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
6-Bromo-4-chloro-7-methoxyquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.
Material Science: The compound’s unique structure makes it useful in the design of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of quinoline derivatives with biological targets.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-7-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between 6-bromo-4-chloro-7-methoxyquinoline-3-carbonitrile and its analogs, emphasizing substituent effects on reactivity, solubility, and applications.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Position and Electronic Effects: The 7-methoxy group in the target compound enhances solubility compared to non-polar analogs like 7-bromo-4-chloro-quinoline-3-carbonitrile . However, replacing methoxy with bulkier groups (e.g., benzyloxy in ) increases lipophilicity, which may affect membrane permeability in drug design. Bromo at position 6 (target) vs. nitro at position 6 (): Bromine’s moderate electron-withdrawing effect contrasts with nitro’s strong electron-withdrawing nature, impacting electrophilic substitution reactivity .
Functional Group Variations: Nitrile vs. Ester: The nitrile group in the target compound is a reactive handle for further functionalization (e.g., forming amides), whereas the ethyl ester in serves as a protecting group for carboxylic acid intermediates . Amino vs.
Biological and Synthetic Relevance :
- The target compound’s methoxy and bromo groups are common in kinase inhibitors (e.g., bosutinib analogs), where steric and electronic compatibility with ATP-binding pockets is crucial .
- Ethyl ester derivatives () are frequently used as intermediates in multistep syntheses due to their stability under acidic/basic conditions .
Research Implications
- Drug Development : The target compound’s balanced electronic profile makes it a candidate for optimizing kinase inhibitors, whereas analogs with ethoxy or nitro groups () may require additional derivatization to reduce toxicity or improve bioavailability.
- Synthetic Chemistry : Substituent positions (e.g., bromo at 6 vs. 7) significantly influence cross-coupling reactivity, as seen in Suzuki-Miyaura reactions .
Biological Activity
6-Bromo-4-chloro-7-methoxyquinoline-3-carbonitrile is a heterocyclic compound belonging to the quinoline family. Its unique structural features, including bromine, chlorine, methoxy groups, and a carbonitrile moiety, suggest significant potential for various biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant case studies.
- Molecular Formula: C10H7BrClN3O
- Molecular Weight: 297.53 g/mol
The compound's structure is characterized by a quinoline ring substituted with a bromine atom at position 6, a chlorine atom at position 4, a methoxy group at position 7, and a carbonitrile group at position 3. This combination of substituents enhances its chemical reactivity and biological activity.
Biological Activity Overview
This compound has shown promising results in various studies regarding its biological activities:
-
Antimicrobial Activity:
- Preliminary studies indicate that this compound can inhibit the growth of several pathogenic bacteria. For instance, it has demonstrated effectiveness against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics.
- Anticancer Activity:
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The findings are summarized in Table 1.
| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |
|---|---|---|
| Pseudomonas aeruginosa | 22 | 24 |
| Klebsiella pneumoniae | 25 | 27 |
These results indicate that the compound has comparable or superior antimicrobial activity compared to established antibiotics.
Anticancer Studies
In vitro studies have assessed the cytotoxicity of this compound against various human cancer cell lines. The results are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 2.5 |
| HCT116 (Colorectal Cancer) | 1.8 |
| CCRF-CEM (Leukemia) | 2.0 |
The IC50 values indicate that the compound effectively inhibits cell proliferation at low concentrations, showcasing its potential as an anticancer agent.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular signaling pathways crucial for cancer cell survival and proliferation.
- Cell Cycle Arrest: Studies have shown that treatment with this compound can lead to cell cycle arrest in the G2/M phase, reducing the viability of cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
